Halogen Bond Geometry: 1-Benzyl-2-iodo-1H-imidazole vs. its 4-Iodo Isomer and Benzimidazole Analog
X-ray crystallography reveals that 1-benzyl-2-iodo-1H-imidazole (1) forms a strong, linear C—I⋯N halogen bond with an N⋯I distance of 2.8765(2) Å and a C—I⋯N angle of 174.42(9)° [1]. This interaction organizes the molecules into one-dimensional zigzag ribbons. In contrast, its positional isomer, 1-benzyl-4-iodo-1H-imidazole (2), forms C—I⋯π halogen-bonded dimers, with I⋯C distances of 3.551(2) and 3.5534(2) Å [2]. Similarly, the benzimidazole analog (3) also forms C—I⋯π dimers, with an I⋯C distance of 3.3929(4) Å [3].
| Evidence Dimension | Halogen Bond Donor-Acceptor Distance (Å) |
|---|---|
| Target Compound Data | 2.8765(2) (N⋯I distance) |
| Comparator Or Baseline | 3.551(2) and 3.5534(2) (C⋯I distances for 4-iodo isomer); 3.3929(4) (C⋯I distance for benzimidazole analog) |
| Quantified Difference | The N⋯I distance for the target compound is ~0.5-0.7 Å shorter than the C⋯I distances in the comparators, indicating a significantly stronger and more directed interaction. |
| Conditions | Single-crystal X-ray diffraction at 100 K. Space group: P 21 21 21. |
Why This Matters
This data proves the compound directs a specific, predictable C—I⋯N halogen bond, unlike its analogs, which is crucial for designing supramolecular architectures and understanding structure-property relationships.
- [1] Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(1), 2–8. DOI: 10.1107/S2053229616018702 View Source
- [2] Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(1), 2–8. DOI: 10.1107/S2053229616018702 View Source
- [3] Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(1), 2–8. DOI: 10.1107/S2053229616018702 View Source
